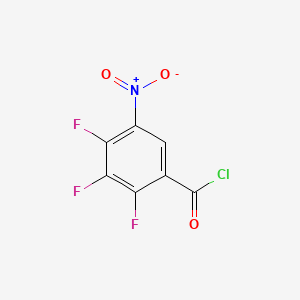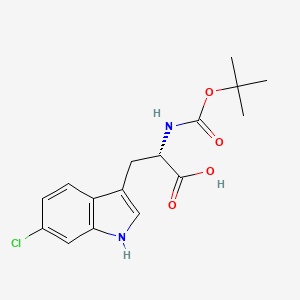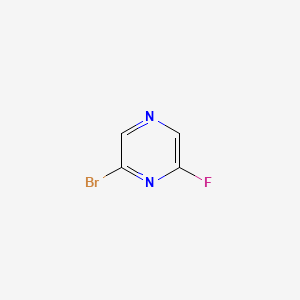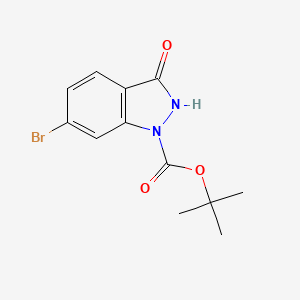
(3-Ethoxy-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Ethoxy-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It is a derivative of boronic acid, which is a compound that contains a boron atom bonded to three oxygen atoms .
Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-5-methylphenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to two carbon atoms), a methyl group (a carbon atom bonded to three hydrogen atoms), and a boronic acid group (a boron atom bonded to two hydroxyl groups) attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Ethoxy-5-methylphenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions , and can undergo protodeboronation, a process where the boron atom is removed .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety . This is particularly useful in organic synthesis, especially when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation
The compound can be used in a formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in an anti-Markovnikov manner .
Organic Synthesis
The compound is widely employed in organic synthesis. This includes its use in various borylation approaches, which have been developed over the years .
Fluorescent Sensor
Boronic acids, including “(3-Ethoxy-5-methylphenyl)boronic acid”, can be used to create fluorescent sensors . These sensors can be used for the detection of various substances, including catechol and its amino-derivatives .
Catalyst in Chemical Reactions
The compound can act as a catalyst in various chemical reactions . For example, it can facilitate the transmetalation process in the Suzuki–Miyaura coupling .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-ethoxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSSQITZDLDPSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681644 |
Source


|
| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-5-methylphenyl)boronic acid | |
CAS RN |
1256346-05-0 |
Source


|
| Record name | B-(3-Ethoxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)



![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)


